tert-butyl 3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxylate is a chemical compound known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is particularly valued for its water solubility, biocompatibility, and ability to accelerate reaction rates while suppressing cytotoxicity .
Preparation Methods
The synthesis of tert-butyl 3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxylate typically involves the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the triazole moiety: This is often done using click chemistry, specifically the CuAAC reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.
Protection of the carboxylate group: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis.
Chemical Reactions Analysis
Tert-butyl 3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxylate undergoes several types of chemical reactions:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring.
Click Chemistry: The compound is prominently used in CuAAC reactions, where it acts as a ligand to facilitate the formation of triazole rings from azides and alkynes.
Common reagents and conditions for these reactions include copper catalysts, reducing agents, and various solvents. The major products formed from these reactions often involve the formation of new triazole rings or modifications to the existing azetidine and triazole structures .
Scientific Research Applications
Tert-butyl 3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in CuAAC reactions, which are widely employed in the synthesis of complex molecules and materials.
Biology: The compound’s biocompatibility makes it suitable for bioconjugation and labeling of biomolecules.
Medicine: It is used in the development of drug delivery systems and imaging agents due to its ability to form stable conjugates with various biomolecules.
Industry: The compound is used in the production of advanced materials and polymers through click chemistry.
Mechanism of Action
The primary mechanism of action of tert-butyl 3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxylate involves its role as a ligand in CuAAC reactions. The compound coordinates with copper ions to form a complex that facilitates the cycloaddition of azides and alkynes to form triazole rings. This reaction is highly efficient and selective, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Tert-butyl 3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxylate can be compared with other similar compounds such as:
Bis(1-tert-butyl-1H-1,2,3-triazol-4-yl)methylamine (TBTA): Unlike TBTA, this compound is water-soluble and exhibits lower cytotoxicity.
These comparisons highlight the unique properties of this compound, particularly its water solubility and biocompatibility, which make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-4-9(5-14)6-15-8-12-7-13-15/h7-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIJEPYEKFVIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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